

Technical Support Center: Analysis of 15-oxo-11Z,13E-eicosadienoic acid

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Compound of Interest

Compound Name: 15-oxo-11Z,13E-eicosadienoic acid

Cat. No.: B009031

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **15-oxo-11Z,13E-eicosadienoic acid**.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular identifiers for **15-oxo-11Z,13E-eicosadienoic acid**?

A1: The key identifiers for **15-oxo-11Z,13E-eicosadienoic acid** are:

- Molecular Formula: C₂₀H₃₄O₃ [1][2]
- Molecular Weight: 322.48 g/mol [1][2]
- Monoisotopic Mass: 322.2508 Da
- CAS Number: 105835-44-7 [1]

Q2: What are the expected precursor ions for **15-oxo-11Z,13E-eicosadienoic acid** in mass spectrometry?

A2: In electrospray ionization (ESI) mass spectrometry, you can expect the following precursor ions:

- Positive Ion Mode: $[M+H]^+$ at m/z 323.2581[3]
- Negative Ion Mode: $[M-H]^-$ at m/z 321.2435[3]

Q3: What are the major fragment ions observed in the MS/MS spectrum of **15-oxo-11Z,13E-eicosadienoic acid**?

A3: Based on experimental data, the most prominent fragment ions are:

- For $[M+H]^+$: A top peak at m/z 305.2, corresponding to the loss of a water molecule (H_2O).[3]
- For $[M-H]^-$: A top peak at m/z 277.2, which can be attributed to the loss of a molecule of carbon dioxide (CO_2) and subsequent rearrangement.[3]

Q4: What is the known biological activity of **15-oxo-11Z,13E-eicosadienoic acid** and related compounds?

A4: **15-oxo-11Z,13E-eicosadienoic acid** is an oxidized lipid mediator that belongs to the oxylipin family.[1] While specific signaling pathways for this exact molecule are still under investigation, related 15-oxo eicosanoids have been shown to inhibit endothelial cell proliferation and promote monocyte adhesion.[4][5] Similar oxo-fatty acids, like 13-KODE, exhibit anti-inflammatory properties by inhibiting NF- κ B and MAPK signaling pathways and activating the Nrf2/HO-1 pathway.[6][7][8]

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of **15-oxo-11Z,13E-eicosadienoic acid**.

Issue	Possible Cause	Recommended Solution
Poor or No Signal	Inefficient ionization.	Optimize ESI source parameters. Negative ion mode is often more sensitive for acidic lipids. Ensure the mobile phase composition is compatible with good ionization (e.g., contains a small amount of a weak acid like formic acid).
Sample degradation.	Oxylipins can be unstable. [9] [10] [11] Prepare samples fresh and keep them on ice or at 4°C. Avoid prolonged exposure to light and air. Use antioxidants during sample preparation if necessary.	
Low concentration in the sample.	Concentrate the sample using solid-phase extraction (SPE). Ensure the extraction protocol is optimized for oxylipins.	
Unexpected Fragment Ions	In-source fragmentation.	Reduce the cone voltage or fragmentor voltage in the ion source to minimize fragmentation before MS/MS analysis.
Presence of isomers.	Oxidized fatty acids have many structural isomers that can produce similar precursor ions but different fragment ions. Optimize chromatographic separation to resolve potential isomers.	

Contamination.	Run a blank sample to check for background ions. Clean the ion source and mass spectrometer inlet.	
Low Fragment Ion Intensity	Insufficient collision energy.	Optimize the collision energy for each precursor ion to achieve efficient fragmentation.
Incorrect precursor ion selection.	Verify the m/z of the precursor ion being isolated for fragmentation.	
Poor Chromatographic Peak Shape	Inappropriate column chemistry.	Use a C18 column suitable for lipid analysis.
Unoptimized mobile phase.	Adjust the gradient and mobile phase composition (e.g., acetonitrile/water or methanol/water with a formic acid modifier) to improve peak shape.	

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Oxylipins

This protocol is a general guideline for the extraction of oxylipins from biological fluids.

- Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Acidify the sample with a weak acid (e.g., to pH ~3 with acetic acid) and load it onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove hydrophilic impurities.

- Elution: Elute the oxylipins with 1 mL of methanol or another suitable organic solvent.
- Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient from ~30% B to 95% B over 15-20 minutes.
 - Flow Rate: 0.2-0.4 mL/min.
 - Column Temperature: 40°C.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI), typically in negative ion mode.
 - Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scan for structural confirmation.
 - MRM Transitions:
 - Precursor Ion (m/z): 321.2
 - Product Ion (m/z): 277.2 (and other relevant fragments)
 - Source Parameters: Optimize capillary voltage, gas flow, and temperature for the specific instrument.

Visualizations

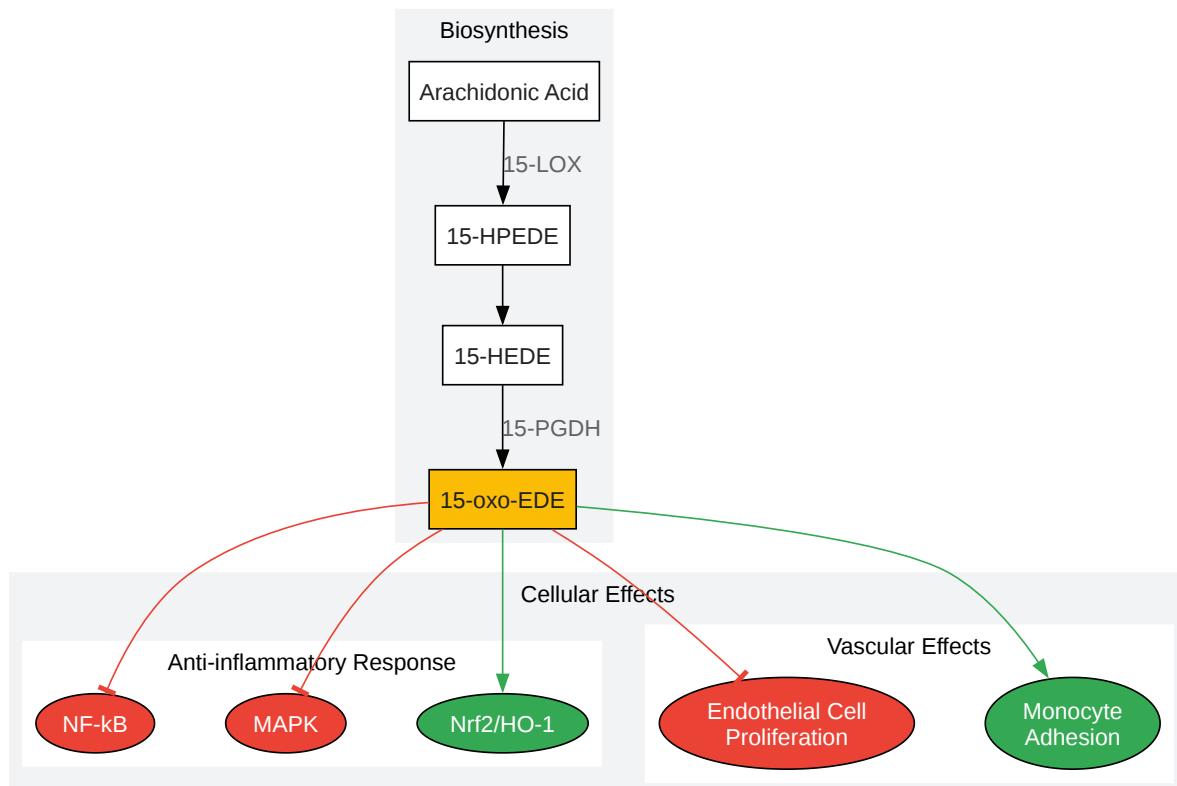
Proposed Fragmentation Pathway of 15-oxo-11Z,13E-eicosadienoic acid ($[M-H]^-$)



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Caption: Proposed fragmentation of the $[M-H]^-$ ion.

Hypothesized Signaling Pathway of 15-oxo-11Z,13E-eicosadienoic acid



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Caption: Hypothesized signaling pathway.

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